1-hydroxy-7H-purin-6-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-hydroxy-7H-purin-6-one can be synthesized through various methods. One approach involves the regioselective reaction of 2,6-dichloropurine with hydrazine hydrate, followed by condensation with 1,3-dicarbonyl compounds . Another method includes the reaction of 6-chloropurine with hydroxylamine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Nucleophilic Substitution at C6

The ketone group at C6 can undergo nucleophilic reactions. For example, in analogous purin-6-ones, the C6 carbonyl participates in:

-

Amination : Reaction with hydroxylamine derivatives forms oxime analogs. In a study on 6-chloropurine derivatives, hydroxylamine-O-sulfonic acid (HOSA) facilitated N-amination, yielding products with π-stacking interactions .

-

Thiolation : Thiol-containing nucleophiles (e.g., 7H-purine-6-thiol ) displace the carbonyl oxygen, forming thioether linkages.

Functionalization at N1

The hydroxyl group at N1 is acidic (pKa ~7.7) , enabling deprotonation and subsequent alkylation/acylation. Examples include:

-

Mannich Reactions : Similar purin-6-ones undergo Mannich reactions with formaldehyde and secondary amines to form aminomethyl derivatives. For instance, 2-amino-9-substituted-6,9-dihydro-3H-purin-6-ones reacted with formaldehyde/sulphonamides to yield bioactive Mannich bases .

-

Alkylation : Under basic conditions, N1 can react with alkyl halides. For example, 6-chloro-2-fluoropurine derivatives were alkylated at N9 using K₂CO₃/DMF .

Condensation and Cyclization

This compound participates in cyclocondensation reactions:

-

Heterocycle Formation : Reacting with aldehydes or ketones under acidic/basic conditions forms fused rings. Mazzucato et al. demonstrated that DAMN (2,3-diaminomaleonitrile) and aldehydes form 7H-purin-8(9H)-one derivatives via cyclocondensation .

-

Piperidine Conjugation : Triaryl purine derivatives were synthesized by reacting diaryl purines with piperidine amides in butanol/DIPEA .

Redox Reactions

-

Reduction : The C6 carbonyl can be reduced to a hydroxyl group using agents like NaBH₄, yielding dihydro derivatives.

-

Oxidation : Hypoxanthine derivatives are prone to oxidation at C2 and C8 positions, forming uric acid analogs.

Suzuki Cross-Coupling

While not directly reported for this compound, halogenated purinones (e.g., 6-chloropurine) undergo Suzuki-Miyaura coupling with aryl boronic acids. Villegas et al. synthesized 6,9-diaryl purines via this method .

Acid/Base-Mediated Tautomerism

The compound exists in keto-enol tautomeric forms, influencing reactivity:

| Tautomer | Conditions | Dominant Form |

|---|---|---|

| Keto | Neutral pH | This compound |

| Enol | Basic pH | 1-oxo-7H-purin-6-olate |

Biological Derivatization

As a hypoxanthine analog, it serves as a precursor in nucleotide metabolism:

-

Phosphorylation : Enzymatic conversion to inosine monophosphate (IMP) analogs is plausible but requires validation.

-

Glycosylation : Ribosylation at N9 could mimic natural purine nucleosides.

Key Data Table: Reaction Pathways and Conditions

Mechanistic Insights

Aplicaciones Científicas De Investigación

1-hydroxy-7H-purin-6-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other purine derivatives.

Biology: It plays a role in the metabolism of nucleic acids and is involved in the purine salvage pathway.

Industry: It is used in the production of pharmaceuticals and as a research chemical.

Mecanismo De Acción

The mechanism of action of 1-hydroxy-7H-purin-6-one involves its role in purine metabolism. It acts as an intermediate in the conversion of adenine to uric acid. The compound interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . This pathway is crucial for the regulation of purine levels in the body and the excretion of excess nitrogen.

Comparación Con Compuestos Similares

Similar Compounds

Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.

Xanthine: An oxidation product of hypoxanthine and a precursor to uric acid.

Adenine: A purine base found in nucleic acids.

Uniqueness

1-hydroxy-7H-purin-6-one is unique due to its specific role as an intermediate in the purine metabolism pathway. Unlike adenine and xanthine, it is directly involved in the conversion processes leading to uric acid formation .

Actividad Biológica

1-Hydroxy-7H-purin-6-one, also known as 1-hydroxy-6-oxopurine, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines, which are fundamental components of nucleic acids and play critical roles in various biological processes. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

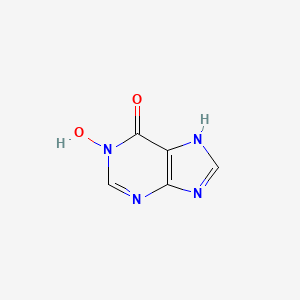

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fused purine ring system with a hydroxyl group at the 1-position and a carbonyl group at the 6-position, contributing to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various strains of bacteria and fungi. A study reported that derivatives of purine compounds, including this compound, showed significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.7 to 6.25 μg/mL depending on the specific derivative tested .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| N-(2-acetamidopurin-6-yl)glycine | 0.7 | High antimycobacterial activity |

| N-(purin-6-yl)glycine | 6.25 | Moderate antimycobacterial activity |

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that purine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interference with nucleic acid synthesis and function. Its structural similarity to adenine and guanine allows it to interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases .

Case Study: Antimycobacterial Activity

In a study conducted by Krasnov et al., various purine derivatives were synthesized and tested for their antimycobacterial properties against multidrug-resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives, including those related to this compound, exhibited potent activity, suggesting their potential as lead compounds for developing new antimycobacterial agents .

Case Study: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of purine derivatives in animal models of inflammation. The results indicated that treatment with these compounds significantly reduced inflammatory markers in serum and tissue samples compared to controls, highlighting their therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

1-hydroxy-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)8-2-9(5)11/h1-2,11H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJHODONDIDAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901655 | |

| Record name | NoName_789 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5167-14-6 | |

| Record name | NSC529437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-purin-6-ol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.